2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
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Overview
Description
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that features both oxadiazole and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dichlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate for developing new drugs.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with biological targets such as enzymes or receptors. The compound’s dichlorobenzyl groups may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding or other interactions. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide
- 2-(2,4-Dichlorobenzyloxy)benzaldehyde
- 2-[(2,4-Dichlorobenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is unique due to its combination of the oxadiazole ring and dichlorobenzyl groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H8Cl4N2OS |
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Molecular Weight |
406.1g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H8Cl4N2OS/c16-9-2-1-8(12(18)5-9)7-23-15-21-20-14(22-15)11-4-3-10(17)6-13(11)19/h1-6H,7H2 |
InChI Key |
YPWRTCCFJTWPPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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